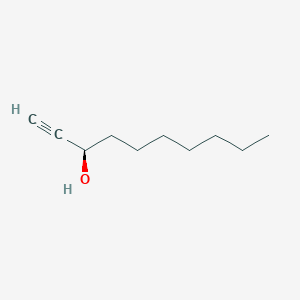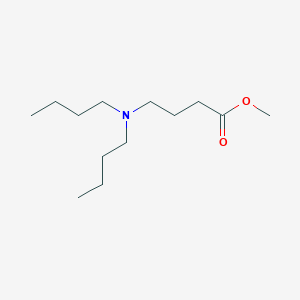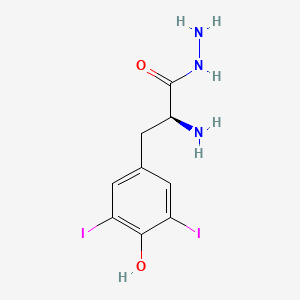
3,5,7-Trioxooctacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-Trioxooctacosanoic acid is a long-chain fatty acid with the molecular formula C28H50O5. This compound is characterized by the presence of three keto groups at positions 3, 5, and 7 along its carbon chain. It is a specialty chemical often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trioxooctacosanoic acid typically involves the oxidation of octacosanoic acid derivatives. One common method is the controlled oxidation of octacosanoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation of the specified carbon atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,7-Trioxooctacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids and carbon dioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups, forming polyhydroxy derivatives.
Substitution: The keto groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Acetic acid, dichloromethane, ethanol
Major Products Formed
Oxidation: Shorter-chain carboxylic acids, carbon dioxide
Reduction: Polyhydroxy derivatives
Substitution: Amino or alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
3,5,7-Trioxooctacosanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 3,5,7-Trioxooctacosanoic acid involves its interaction with cellular membranes and enzymes. The compound’s keto groups can form hydrogen bonds with amino acid residues in enzymes, altering their activity. Additionally, the long hydrophobic carbon chain can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence various cellular pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octacosanoic acid: A long-chain fatty acid without keto groups.
3,5,7-Trioxododecanoyl-CoA: A shorter-chain analog with similar keto group positioning.
3,5,7-Trioxododecanoic acid: Another shorter-chain analog with similar functional groups.
Uniqueness
3,5,7-Trioxooctacosanoic acid is unique due to its specific combination of a long carbon chain and multiple keto groups. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
| 77787-87-2 | |
Molekularformel |
C28H50O5 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
3,5,7-trioxooctacosanoic acid |
InChI |
InChI=1S/C28H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)22-26(30)23-27(31)24-28(32)33/h2-24H2,1H3,(H,32,33) |
InChI-Schlüssel |
LVCJOHNBUREYNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)







